molecular formula C17H20N2O4S2 B2934787 N2,N7-diethyl-9H-2,7-fluorenedisulfonamide CAS No. 254980-56-8

N2,N7-diethyl-9H-2,7-fluorenedisulfonamide

Cat. No.: B2934787
CAS No.: 254980-56-8
M. Wt: 380.48
InChI Key: RHDVIWHAWXJMET-UHFFFAOYSA-N
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Description

N2,N7-diethyl-9H-2,7-fluorenedisulfonamide is a chemical compound with the molecular formula C17H20N2O4S2 and a molecular weight of 380.4817 g/mol . This compound is characterized by the presence of two sulfonamide groups attached to a fluorene backbone, with ethyl groups on the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and alkylating agents for the ethylation process .

Industrial Production Methods

Industrial production methods for N2,N7-diethyl-9H-2,7-fluorenedisulfonamide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2,N7-diethyl-9H-2,7-fluorenedisulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides .

Scientific Research Applications

N2,N7-diethyl-9H-2,7-fluorenedisulfonamide has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N7-diethyl-9H-2,7-fluorenedisulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The ethyl groups may also influence the compound’s solubility and membrane permeability, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of ethyl groups and sulfonamide functionalities, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-N,7-N-diethyl-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-3-18-24(20,21)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)25(22,23)19-4-2/h5-8,10-11,18-19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDVIWHAWXJMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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